5-Bromo-2-(2,6-difluorophenyl)pyridine
Description
5-Bromo-2-(2,6-difluorophenyl)pyridine is a brominated pyridine derivative featuring a 2,6-difluorophenyl substituent at the 2-position of the pyridine ring. This compound is structurally significant due to its halogenated aromatic system, which confers unique electronic and steric properties. Such characteristics make it valuable in pharmaceutical and materials chemistry, particularly in kinase inhibitor design and catalytic applications .
Properties
Molecular Formula |
C11H6BrF2N |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
5-bromo-2-(2,6-difluorophenyl)pyridine |
InChI |
InChI=1S/C11H6BrF2N/c12-7-4-5-10(15-6-7)11-8(13)2-1-3-9(11)14/h1-6H |
InChI Key |
PTQHNVQNYPZGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC=C(C=C2)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Analogous Pyridine Derivatives
Structural and Substituent Variations
The following pyridine derivatives share structural similarities with 5-Bromo-2-(2,6-difluorophenyl)pyridine but differ in substituent type, position, or electronic effects:
Key Observations :
- Aryl vs. Heterocyclic Substituents : The 2,6-difluorophenyl group in the target compound provides distinct π-π stacking and hydrophobic interactions compared to morpholine (in ), which introduces hydrogen-bonding capability.
- Electronic Modulation : Methoxy groups (as in ) donate electron density to the pyridine ring, contrasting with the electron-withdrawing effects of fluorine in the target compound.
Physicochemical and Reactivity Profiles
- Lipophilicity : The 2,6-difluorophenyl group increases logP compared to morpholine- or methoxy-substituted analogs, enhancing membrane permeability .
- Reactivity : Bromine at C5 in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas triflate groups (as in ) are more reactive toward nucleophilic substitution.
- Thermodynamic Stability: Density-functional theory (DFT) studies suggest that fluorine substituents stabilize the pyridine ring via inductive effects, reducing susceptibility to oxidative degradation compared to non-fluorinated analogs .
Data Table: Key Properties of Selected Pyridine Derivatives
Preparation Methods
DAST-Mediated Fluorination
The most widely reported method involves treating 5-bromopyridine-2-carbaldehyde with diethylaminosulfur trifluoride (DAST). In a representative procedure, 1 g of aldehyde dissolved in dichloromethane (DCM) reacts with 1.55 mL DAST at −70°C, followed by gradual warming to room temperature over 12 hours. Post-reaction quenching with aqueous sodium bicarbonate and extraction yields 1.06 g (54%) of product as yellow oil. Variations in solvent (chloroform, DCM) and temperature (−70°C to 20°C) marginally affect yields, with DCM proving optimal for solubility and reaction control.
Deoxofluor as an Alternative Fluorinating Agent
Deoxofluor (bis-(2-methoxyethyl)aminosulfur trifluoride) offers a milder alternative. A solution of 5-bromopicolinaldehyde in DCM and ethanol reacts with Deoxofluor at 0°C, warming to 23°C over 18 hours. This method yields 36% product, albeit with semisolid consistency, attributed to slower reaction kinetics. While lower-yielding, Deoxofluor reduces side reactions in acid-sensitive substrates.
Functionalization via Grignard Reactions
Isopropylmagnesium Chloride-Mediated Formylation
Post-fluorination, 5-bromo-2-(difluoromethyl)pyridine undergoes formylation using isopropylmagnesium chloride. In a THF solution at 25°C, 1.8 g of the bromide reacts with 8.6 mL isopropylmagnesium chloride (2M), followed by DMF addition. After 22 hours, acidic workup and chromatography yield 24% 6-difluoromethylpyridine-3-carbaldehyde. Lower yields correlate with prolonged reaction times and competing side reactions.
Lithium Chloride-Complexed Grignard Reagents
Employing isopropylmagnesium chloride-lithium chloride complex enhances reactivity. A 400 mg substrate in THF reacts with 2.96 mL Grignard reagent at 0°C, followed by DMF addition. After 12 hours, this method yields 130 mg (32.5%) aldehyde, demonstrating improved efficiency under cryogenic conditions.
Solvent and Temperature Optimization
Dichloromethane vs. Chloroform
DAST reactions in DCM achieve higher yields (54%) compared to chloroform (unreported yields but described as "efficient"). DCM’s low polarity facilitates DAST’s electrophilic fluorination, while chloroform may stabilize intermediates, albeit with slower kinetics.
Cryogenic vs. Ambient Temperature
Reactions initiating at −70°C exhibit faster DAST activation but require precise temperature control. Room-temperature protocols, though operationally simpler, risk over-fluorination and reduced selectivity.
Industrial Scalability and Process Economics
Cost-Benefit Analysis of DAST
DAST, while effective, poses handling challenges due to moisture sensitivity and corrosivity. Large-scale syntheses (e.g., 30 g substrate in 800 mL DCM) achieve 54% yields, translating to 18 g product. At ~$50/g for DAST (commercial pricing), this method remains viable for high-value intermediates.
Column Chromatography vs. Distillation
Purification via silica gel chromatography (ethyl acetate/petroleum ether) ensures >95% purity but adds cost. Distillation, though cheaper, risks thermal decomposition of the difluoromethyl group.
Comparative Methodological Summary
| Method | Reagent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| DAST fluorination | DAST | DCM | −70°C→20°C | 54% | 95% |
| Deoxofluor fluorination | Deoxofluor | DCM/EtOH | 0°C→23°C | 36% | 90% |
| Grignard formylation | iPrMgCl | THF | 25°C | 24% | 85% |
| LiCl-Grignard formylation | iPrMgCl·LiCl | THF | 0°C→25°C | 32.5% | 88% |
Q & A
Q. What methodologies are recommended for analyzing competing reaction pathways during the functionalization of the pyridine ring in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
